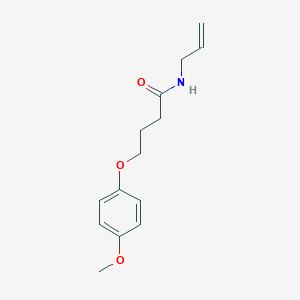
N'-cyclohexylidene-4-biphenylcarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylidene-4-biphenylcarbohydrazide, commonly known as CHBC, is a chemical compound that has been widely studied for its potential applications in various fields of science. CHBC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is a derivative of hydrazine and biphenyl, and its molecular formula is C20H20N2O.
Mécanisme D'action
The mechanism of action of CHBC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, CHBC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, CHBC may help to reduce inflammation and pain.
Biochemical and Physiological Effects
CHBC has been shown to possess a range of biochemical and physiological effects. For example, it has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. In addition, CHBC has been shown to possess neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CHBC in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation of using CHBC is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CHBC. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for CHBC, as well as its long-term safety and efficacy. In addition, more research is needed to fully understand the mechanism of action of CHBC and its potential applications in other fields of science, such as cancer research and antimicrobial therapy.
Conclusion
In conclusion, CHBC is a chemical compound that has been widely studied for its potential applications in various fields of science. It possesses a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, as well as antioxidant and neuroprotective properties. While there are some limitations to using CHBC in lab experiments, it remains a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of CHBC involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction of the resulting cyclohexanone hydrazone with 4-biphenylcarboxylic acid chloride. The product obtained is then cyclized to form CHBC. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
CHBC has been studied extensively for its potential applications in various fields of science. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In addition, CHBC has been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
Nom du produit |
N'-cyclohexylidene-4-biphenylcarbohydrazide |
|---|---|
Formule moléculaire |
C19H20N2O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-(cyclohexylideneamino)-4-phenylbenzamide |
InChI |
InChI=1S/C19H20N2O/c22-19(21-20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,21,22) |
Clé InChI |
DKVAIHVEASSZJC-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
SMILES canonique |
C1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



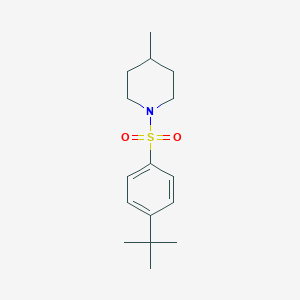
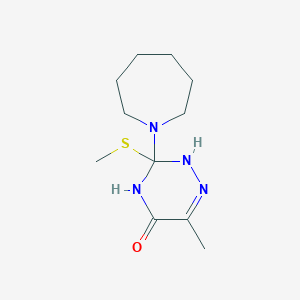
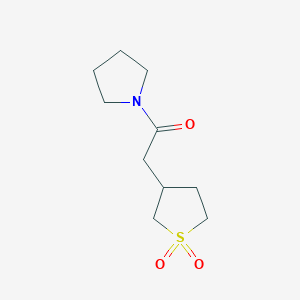

![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)
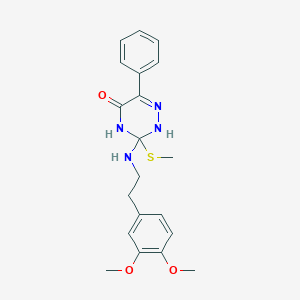


![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

